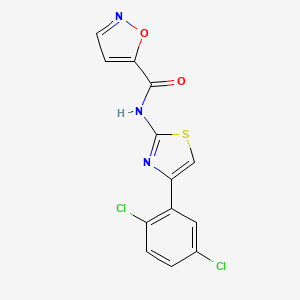

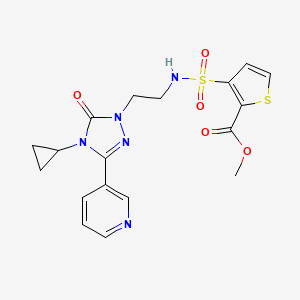

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

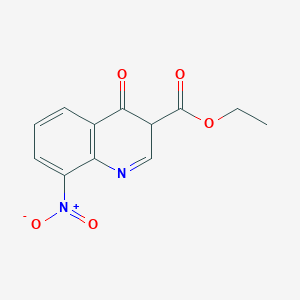

The compound N-(4-(2,5-dichlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide is a derivative of thiazole-5-carboxamide, which is a class of compounds known for their biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related thiazole-5-carboxamide derivatives and their synthesis, which can provide insights into the potential properties and synthesis of the compound .

Synthesis Analysis

The synthesis of thiazole-5-carboxamide derivatives typically involves multiple steps, including the formation of the isoxazole ring, bromination, thiazole ring formation, and attachment of the carboxamide or thiocarboxamide group . For example, the synthesis of 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides was achieved through a four-step procedure that included these key steps . Although the exact synthesis route for this compound is not provided, it is likely to follow a similar synthetic strategy.

Molecular Structure Analysis

The molecular structure of thiazole-5-carboxamide derivatives is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. The presence of substituents on the thiazole ring, such as chloro or methyl groups, can significantly influence the biological activity of these compounds . The molecular structure is confirmed through spectral studies, which include various techniques such as NMR, IR, and mass spectrometry .

Chemical Reactions Analysis

Thiazole-5-carboxamide derivatives can undergo various chemical reactions depending on their substituents and reaction conditions. For instance, the synthesis of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides involved a dehydrosulfurization reaction under the influence of excess HgO, leading to the formation of the desired cyclization products . The reactivity of the thiazole ring and the attached groups can lead to a wide range of chemical transformations, which can be exploited to synthesize diverse derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole-5-carboxamide derivatives are influenced by their molecular structure. The introduction of electron-withdrawing or electron-donating substituents can affect properties such as solubility, melting point, and stability. The specific physical and chemical properties of this compound are not detailed in the provided papers, but it can be inferred that the presence of chloro substituents would likely increase the compound's lipophilicity and could potentially affect its biological activity .

Applications De Recherche Scientifique

Anticancer and Antitumor Activities

Research indicates that derivatives of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide exhibit significant anticancer and antitumor activities. For instance, certain thiazole-5-carboxamide derivatives have been synthesized and evaluated for their efficacy against various cancer cell lines, demonstrating notable activity (Wen-Xi Cai et al., 2016; J. Shaw et al., 2012) (Cai et al., 2016) (Shaw et al., 2012). These findings suggest a promising avenue for the development of new chemotherapeutic agents targeting various forms of cancer.

Antiallergy Potential

A series of N-(4-substituted-thiazolyl)oxamic acid derivatives, related to the core structure of interest, showed potent antiallergy activity. This suggests a potential for developing new antiallergy medications based on the modification of the this compound scaffold (K. D. Hargrave et al., 1983) (Hargrave et al., 1983).

Antimicrobial Effects

Compounds related to this compound have been evaluated for their antimicrobial properties, with some derivatives showing significant inhibition against various pathogenic bacteria and fungi. This highlights their potential application as antimicrobial agents (M. Khalifa et al., 2015) (Khalifa et al., 2015).

Inhibition of Biochemical Pathways

Research on thiazole carboxamides as vanilloid receptor 1 (TRPV1) antagonists indicates that these compounds can effectively block capsaicin- or acid-induced calcium influx in TRPV1-expressing cells. This finding opens up possibilities for their use in treating conditions mediated by TRPV1, such as pain and inflammation (N. Xi et al., 2005) (Xi et al., 2005).

Herbicidal Activity

Additionally, some derivatives exhibit herbicidal activity, offering a new approach to weed control in agricultural settings. This demonstrates the versatility of the chemical scaffold in applications beyond biomedical research (B. Hamper et al., 1995) (Hamper et al., 1995).

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different outcomes based on the specific derivative and target . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows for electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence the bioavailability of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have various molecular and cellular effects .

Action Environment

The solubility of thiazole derivatives in various solvents may suggest that the compound’s action could be influenced by the environment in which it is present.

Propriétés

IUPAC Name |

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N3O2S/c14-7-1-2-9(15)8(5-7)10-6-21-13(17-10)18-12(19)11-3-4-16-20-11/h1-6H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJBZDWEKPWQJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CSC(=N2)NC(=O)C3=CC=NO3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

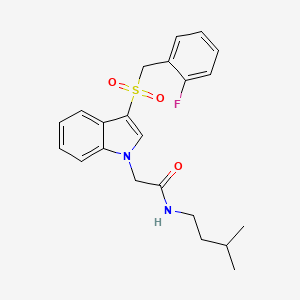

![Methyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B2531243.png)

![(2E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2531253.png)

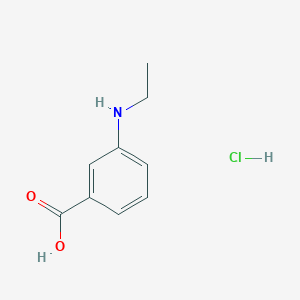

![6-Methylthiazolo[4,5-b]pyridin-2-amine](/img/structure/B2531257.png)

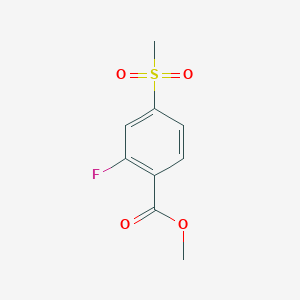

![Ethyl 4-[[4-(4-ethoxycarbonylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzoate](/img/structure/B2531261.png)

![N-[2-[(1S,2S,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]heptanyl]ethyl]prop-2-enamide](/img/structure/B2531262.png)